DNA Quantification Fluorescence Selectivity
2,6-Diaminobenzoic acid (DABA) demonstrates exceptional selectivity for DNA in fluorometric assays, a property not shared by all diamines. In a direct comparative study, the DABA reaction yielded a fluorescence signal with DNA that was 1000-fold higher than that obtained with equivalent amounts of RNA, protein, or polysaccharides [1]. This selectivity is functionally distinct from non-specific intercalating dyes like ethidium bromide and underpins the method's utility for quantifying submicrogram amounts of DNA in complex biological mixtures [2].
| Evidence Dimension | Fluorescence Selectivity (DNA vs. Interferents) |
|---|---|
| Target Compound Data | 1000-fold higher fluorescence with DNA |
| Comparator Or Baseline | RNA, protein, and polysaccharides (at equivalent mass) |
| Quantified Difference | 1000-fold greater signal for DNA relative to other biomolecules |
| Conditions | Acid-catalyzed reaction with DABA; fluorescence measurement (excitation ~410 nm, emission ~510 nm) [3]. |
Why This Matters
For procurement, this ensures that 2,6-DABA-based assays provide the necessary specificity to avoid false positives from RNA or protein contamination, a critical requirement in genomics, molecular biology, and cell biology research.
- [1] Setaro, F.; Morley, C. G. D. Specific measurement of DNA in nuclei and nucleic acids using diaminobenzoic acid. Anal. Biochem. 1978, 89, 35–44. View Source
- [2] Comparison of DNA and RNA quantification methods suitable for parameter estimation in metabolic modeling of microorganisms. (Referencing DABA, ethidium bromide, Hoechst 33258, SYBR Green I, PicoGreen). View Source
- [3] Antpedia. DABA Fluorescence Assay for Submicrogram Amounts of DNA. (Method description). View Source
